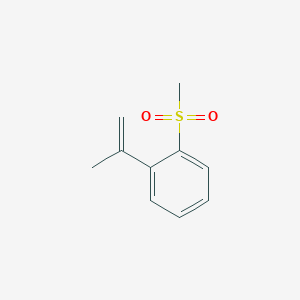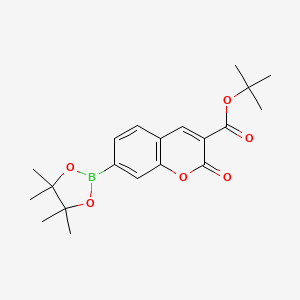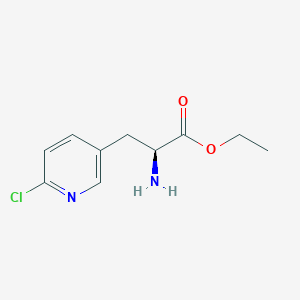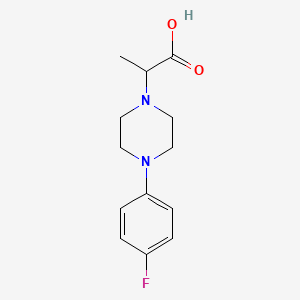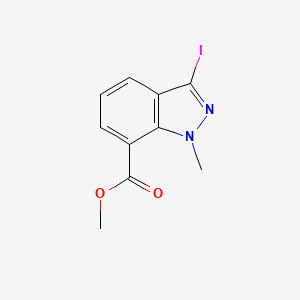
Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of an iodine atom at the 3-position, a methyl group at the 1-position, and a carboxylate ester group at the 7-position of the indazole ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate typically involves the iodination of a precursor indazole compound. One common method involves the reaction of 1-methyl-1H-indazole-7-carboxylic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in the presence of a solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 3-azido-1-methyl-1H-indazole-7-carboxylate or 3-cyano-1-methyl-1H-indazole-7-carboxylate.
Oxidation Products: Oxidized derivatives such as 3-iodo-1-methyl-1H-indazole-7-carboxylic acid.
Reduction Products: Deiodinated compounds like 1-methyl-1H-indazole-7-carboxylate.
Coupling Products: Biaryl compounds or alkynyl derivatives.
Applications De Recherche Scientifique
Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodine atom can participate in halogen bonding, enhancing the compound’s affinity for its molecular targets. The carboxylate group can form hydrogen bonds, further stabilizing the interaction with proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-iodo-1H-indazole-6-carboxylate
- Methyl 1H-indazole-3-carboxylate
- Methyl 5-fluoro-1H-indazole-6-carboxylate
- Methyl 4-bromo-1H-indazole-6-carboxylate
Uniqueness
Methyl 3-iodo-1-methyl-1H-indazole-7-carboxylate is unique due to the specific positioning of the iodine and methyl groups, which can significantly influence its reactivity and interaction with other molecules. The presence of the iodine atom at the 3-position makes it particularly suitable for further functionalization through substitution or coupling reactions, providing a versatile platform for the synthesis of diverse derivatives.
Propriétés
Formule moléculaire |
C10H9IN2O2 |
|---|---|
Poids moléculaire |
316.09 g/mol |
Nom IUPAC |
methyl 3-iodo-1-methylindazole-7-carboxylate |
InChI |
InChI=1S/C10H9IN2O2/c1-13-8-6(9(11)12-13)4-3-5-7(8)10(14)15-2/h3-5H,1-2H3 |
Clé InChI |
VXJCSTOKHMHECA-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC=C2C(=O)OC)C(=N1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


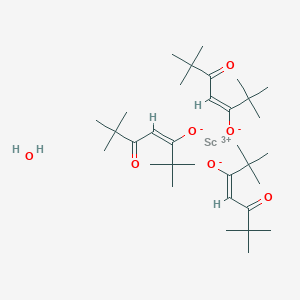
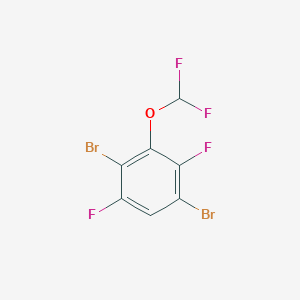
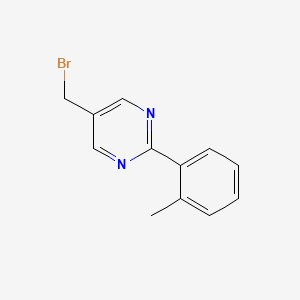
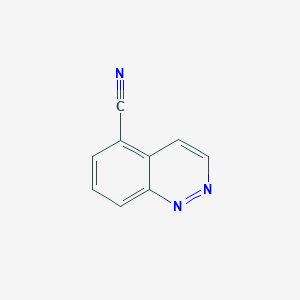
![5-Benzyl 3-ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13119720.png)
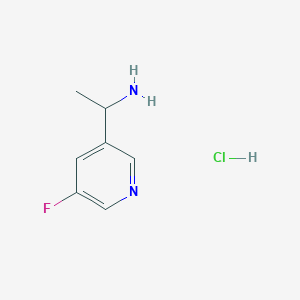
![1-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13119731.png)
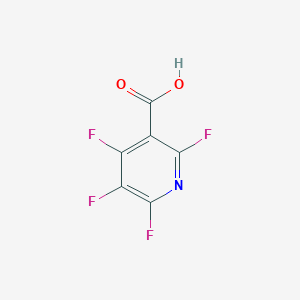
![Thieno[2,3-b]thiophene-2-carbonitrile](/img/structure/B13119737.png)
